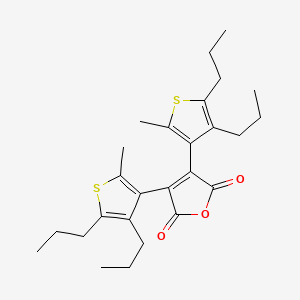
3,4-Bis(2-methyl-4,5-dipropylthiophen-3-yl)furan-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis(2-methyl-4,5-dipropylthiophen-3-yl)furan-2,5-dione is a complex organic compound featuring a furan ring substituted with thiophene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(2-methyl-4,5-dipropylthiophen-3-yl)furan-2,5-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thiophene derivatives with furan-2,5-dione under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Bis(2-methyl-4,5-dipropylthiophen-3-yl)furan-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene rings into more saturated forms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene rings.
Wissenschaftliche Forschungsanwendungen
3,4-Bis(2-methyl-4,5-dipropylthiophen-3-yl)furan-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 3,4-Bis(2-methyl-4,5-dipropylthiophen-3-yl)furan-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethyl-2,5-bis(3,4,5-trimethoxyphenyl)tetrahydrofuran: Another furan derivative with different substituents.
Thiophene-based compounds: Various thiophene derivatives with similar structural motifs.
Uniqueness
3,4-Bis(2-methyl-4,5-dipropylthiophen-3-yl)furan-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
115726-51-7 |
|---|---|
Molekularformel |
C26H34O3S2 |
Molekulargewicht |
458.7 g/mol |
IUPAC-Name |
3,4-bis(2-methyl-4,5-dipropylthiophen-3-yl)furan-2,5-dione |
InChI |
InChI=1S/C26H34O3S2/c1-7-11-17-19(13-9-3)30-15(5)21(17)23-24(26(28)29-25(23)27)22-16(6)31-20(14-10-4)18(22)12-8-2/h7-14H2,1-6H3 |
InChI-Schlüssel |
ITMQIYILCCVLPU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(SC(=C1C2=C(C(=O)OC2=O)C3=C(SC(=C3CCC)CCC)C)C)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Sulfosulfanyl)methyl]benzoic acid](/img/structure/B14295803.png)

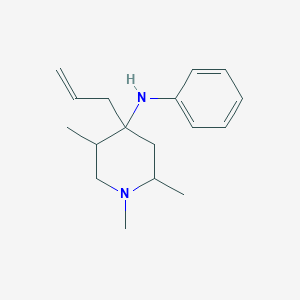
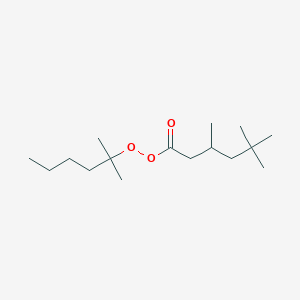
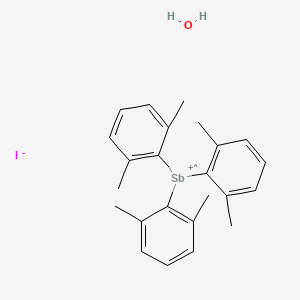
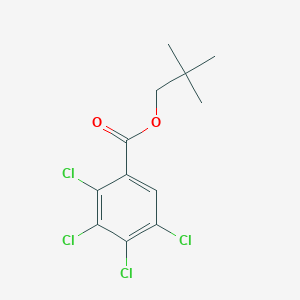
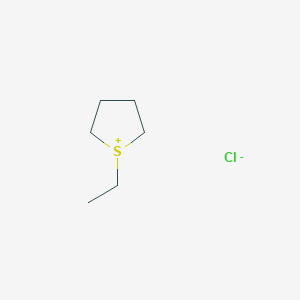
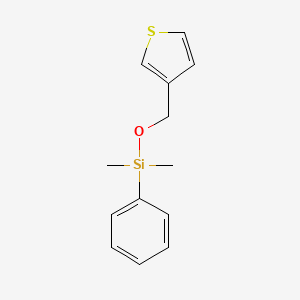


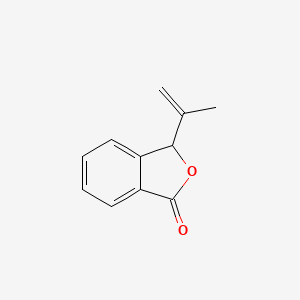
![2,2'-(1,4-Phenylene)bis[5-fluoro-4-(trifluoromethyl)-1,3-oxazole]](/img/structure/B14295870.png)

